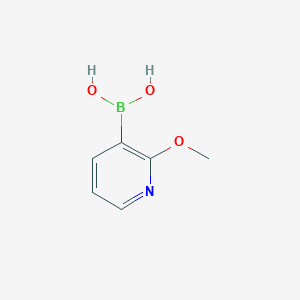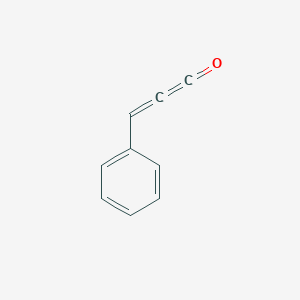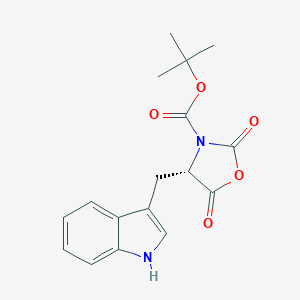
Boc-Trp-N-carboxyanhydride
Vue d'ensemble
Description
Boc-Trp-N-carboxyanhydride, also known as Boc-Trp-NCA, is an amino acid derivative that has garnered significant attention in peptide synthesis . This white crystalline powder is soluble in organic solvents and serves as a crucial precursor for synthesizing peptides and proteins used in diverse scientific research applications .
Synthesis Analysis
To initiate peptide synthesis, Boc-Trp-N-carboxyanhydride acts as a precursor. It becomes activated when a nucleophile, such as an amine or a thiol, is added, leading to the formation of a peptide bond . This process is crucial in the realm of peptide synthesis .Molecular Structure Analysis
The empirical formula of Boc-Trp-N-carboxyanhydride is C17H18N2O5 . It has a molecular weight of 330.34 .Chemical Reactions Analysis
In the context of peptide synthesis, Boc-Trp-NCA plays a prominent role. It acts as a precursor and becomes activated when a nucleophile, such as an amine or a thiol, is added, leading to the formation of a peptide bond .Physical And Chemical Properties Analysis
Boc-Trp-N-carboxyanhydride is a faintly beige powder . It has a melting point of 139 °C . Its specific rotation is +77.9° (C=1 in THF) . The carbon content is 61.93%, the hydrogen content is 5.57%, and the nitrogen content is 8.48% .Applications De Recherche Scientifique
Chiral Resolution of Amino Acids
Boc-Trp-N-carboxyanhydride is used for molecularly imprinted polymers (MIPs) which enable the chiral resolution of amino acids. The polymers recognize Boc-l-Trp by its molecular shape, aiding in enantioseparation (Haginaka & Kagawa, 2004).
Peptide Synthesis
It is used in environmentally benign peptide synthesis methods. For instance, a methodology for peptide bond synthesis avoids toxic solvents and reactants by using Boc-protected α-amino acid N-carboxyanhydrides (Bonnamour, Métro, Martínez, & Lamaty, 2013).
Protein Studies
Boc-Trp is used as a model for Trp residues in proteins to study oxidative modifications by peroxynitrite (Kato, Kawakishi, Aoki, Itakura, & Osawa, 1997).
Controlled Drug Release
In biodegradable microspheres for drug delivery, poly(d,l-lactic-co-glycolic acid) is chemically conjugated to a model drug using Boc-Trp-N-carboxyanhydride (Oh, Nam, Lee, & Park, 1999).
Conformational Analysis of Peptides
It is used in the conformational analysis of peptides to understand their biological activity. For example, Boc‐Trp‐(N‐Me)Nle‐Asp‐Phe‐NH2 is a potent CCK‐B agonist, and its conformational preferences have been studied (Goudreau, Weng, & Roques, 1994).
Synthesis of Fluorescent Cationic Polymers
Methacrylate monomers with a chiral tryptophan moiety, including Boc-tryptophan methacryloyloxyethyl ester, are polymerized to create biocompatible fluorescent polymers with smart pH-responsiveness (Roy, Acharya, Chatterji, & De, 2013).
Derivatization in LC Analysis
Boc-Trp-N-carboxyanhydride is used in the derivatization of DL-amino acids for separation by liquid chromatography (Brückner & Lüpke, 1995).
Peptide-Based Drug Delivery
Boc-Trp-Leu-Trp-Leu-OMe self-assembles to form nanospheres for drug delivery, indicating its potential in designing drug delivery vehicles (Pandit, Roy, Agarwal, & Chatterjee, 2018).
Carbonic Anhydrase Inhibitors
It's used in the synthesis of water-soluble sulfonamides for potential applications in lowering intraocular pressure in glaucoma (Scozzafava, Briganti, Mincione, Menabuoni, Mincione, & Supuran, 1999).
Peptide Synthesis Methodology
The preparation and use of Boc-protected amino acid N-carboxyanhydrides in peptide synthesis are also extensively reported (Fuller, Goodman, Naider, & Zhu, 1996).
Mécanisme D'action
The mechanism of action of Boc-Trp-N-carboxyanhydride involves its role as a precursor in peptide synthesis. It becomes activated when a nucleophile, such as an amine or a thiol, is added, leading to the formation of a peptide bond . The resulting peptide or protein can then undergo purification and characterization using various analytical techniques .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (4S)-4-(1H-indol-3-ylmethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-13(14(20)23-15(19)21)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZLNNHQNYZNF-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583404 | |
| Record name | tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Trp-N-carboxyanhydride | |
CAS RN |
175837-77-1 | |
| Record name | tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



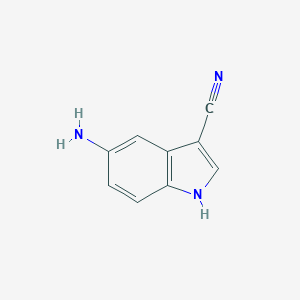
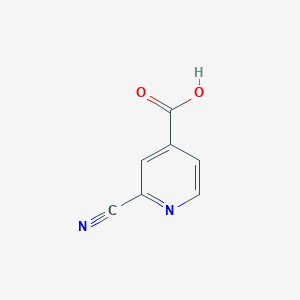


![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)
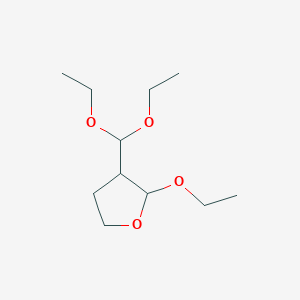

![4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole](/img/structure/B60479.png)
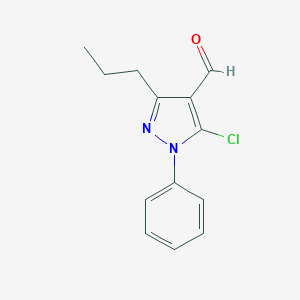
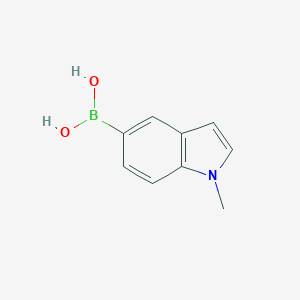
![2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one](/img/structure/B60490.png)
![Ethyl 4-[[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]amino]cyclohexane-1-carboxylate](/img/structure/B60491.png)
